methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
“Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Scientific Research Applications
Antimicrobial Agents :
- Novel benzimidazole–oxadiazole hybrids were synthesized as potential antimicrobial agents. These compounds, including the core moiety related to methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate, showed potent anti-tubercular activity against Mycobacterium tuberculosis, displaying better efficacy than standard drugs like pyrazinamide and ciprofloxacin (Shruthi et al., 2016).
Antitumor Agents :
- Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized as potential antitumor agents. These compounds exhibited high activity against various cancer cell lines, particularly in Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Anticancer Agents :
- A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters were synthesized and tested for antiproliferative effects against breast cancer cell lines. Some compounds showed greater antiproliferative effects than cisplatin, a standard reference compound, highlighting their potential as cancer therapeutics (Karthikeyan et al., 2017).
Corrosion Inhibition :
- Derivatives of benzimidazole were synthesized and evaluated as corrosion inhibitors for mild steel in sulphuric acid. These compounds showed effective corrosion inhibition, indicating their potential application in material sciences (Ammal et al., 2018).
Synthesis of Heterocycles :
- Research on the synthesis of various heterocycles using benzimidazole derivatives was conducted. These studies are crucial in organic chemistry for developing novel compounds with diverse applications (Dzedulionytė et al., 2022).
Antimicrobial Activities of Fused Heterocyclic Compounds :
- Novel fused heterocyclic compounds were synthesized and tested for antimicrobial activity. Such studies highlight the role of benzimidazole derivatives in creating new compounds with potential biological applications (Khairwar et al., 2021).
Mechanism of Action
Target of Action
Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Imidazole derivatives have been shown to have a range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Properties
IUPAC Name |
methyl 2-cyclopropyl-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)8-4-5-9-10(6-8)14-11(13-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTXQHFHQNJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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